4-Bromo-7-fluoro-5-nitro-1H-indazole

Catalog No.
S6585231
CAS No.
2374801-89-3
M.F
C7H3BrFN3O2
M. Wt
260.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-fluoro-5-nitro-1H-indazole

CAS Number

2374801-89-3

Product Name

4-Bromo-7-fluoro-5-nitro-1H-indazole

IUPAC Name

4-bromo-7-fluoro-5-nitro-1H-indazole

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

InChI

InChI=1S/C7H3BrFN3O2/c8-6-3-2-10-11-7(3)4(9)1-5(6)12(13)14/h1-2H,(H,10,11)

InChI Key

PPPIBTVZNDDQJQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C2C=NNC2=C1F)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=C2C=NNC2=C1F)Br)[N+](=O)[O-]

4-Bromo-7-fluoro-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure that includes a bromine atom at the 4-position, a fluorine atom at the 7-position, and a nitro group at the 5-position of the indazole ring. The molecular formula for this compound is C7H3BrFN3O2\text{C}_7\text{H}_3\text{BrF}\text{N}_3\text{O}_2, with a molar mass of approximately 260.02 g/mol . Indazoles are notable for their diverse biological activities and are often employed in medicinal chemistry due to their potential therapeutic applications.

There is no known information regarding the mechanism of action of 4-Br-7-F-5-NO2-indazole.

Future Research Directions

  • Synthesis and characterization of 4-Br-7-F-5-NO2-indazole.
  • Investigation of its physical and chemical properties.
  • Exploration of its potential biological activity or other applications.
, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where halogenating agents or nucleophiles replace the bromine or fluorine atoms.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: It can also undergo oxidation to produce different oxidized derivatives depending on the reagents and conditions used .

This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Indazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their pharmacological effects. The unique substitution pattern of 4-Bromo-7-fluoro-5-nitro-1H-indazole may enhance its interaction with specific biological pathways, making it a subject of interest in drug discovery .

The synthesis of 4-Bromo-7-fluoro-5-nitro-1H-indazole typically involves several steps:

  • Bromination: A suitable indazole precursor is brominated to introduce the bromine atom.
  • Nitration: The resulting compound is then nitrated to add the nitro group at the 5-position.
  • Fluorination: Finally, fluorination is performed to introduce the fluorine atom at the 7-position.

These reactions are conducted under controlled conditions to optimize yield and purity .

4-Bromo-7-fluoro-5-nitro-1H-indazole has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
  • Biological Research: The compound is studied for its biological activities, particularly its antimicrobial and anticancer properties.
  • Industrial Use: It is utilized in developing new materials and as a reagent in various industrial processes .

Research into the interaction of 4-Bromo-7-fluoro-5-nitro-1H-indazole with biological systems has indicated its potential as an inhibitor of certain enzymes and receptors. Studies suggest that it may affect multiple biochemical pathways, which could lead to diverse molecular and cellular effects. Ongoing research aims to elucidate its mechanism of action further and assess its therapeutic potential .

Several compounds share structural similarities with 4-Bromo-7-fluoro-5-nitro-1H-indazole. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-fluoro-1H-indazoleLacks nitro group; bromine at position 5Different biological activity profile
4-Fluoro-3-iodo-1H-indazoleContains iodine instead of bromineVariations in reactivity and applications
Methyl 4-fluoro-1H-indazole-6-carboxylateCarboxylate group presentDistinct chemical properties due to carboxylate

The unique substitution pattern of 4-Bromo-7-fluoro-5-nitro-1H-indazole contributes significantly to its distinct chemical and biological properties compared to these similar compounds .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.93927 g/mol

Monoisotopic Mass

258.93927 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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